(Z)-2-methylpent-2-enoic acid

Description

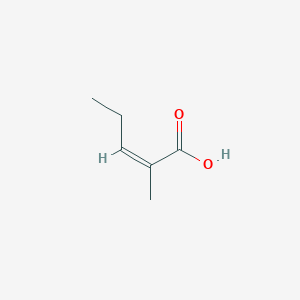

Structure

3D Structure

Properties

CAS No. |

1617-37-4 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(Z)-2-methylpent-2-enoic acid |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- |

InChI Key |

JJYWRQLLQAKNAD-PLNGDYQASA-N |

SMILES |

CCC=C(C)C(=O)O |

Isomeric SMILES |

CC/C=C(/C)\C(=O)O |

Canonical SMILES |

CCC=C(C)C(=O)O |

density |

0.976-0.982 |

Other CAS No. |

1617-37-4 3142-72-1 |

physical_description |

colourless to pale yellow liquid; fruity aroma |

solubility |

Slightly soluble in water; soluble in chloroform, carbon disulfide, ether soluble (in ethanol) |

Origin of Product |

United States |

Significance Within Branched Chain Unsaturated Carboxylic Acids Research

Branched-chain unsaturated carboxylic acids are a class of molecules recognized for their diverse biological activities and applications. (Z)-2-methylpent-2-enoic acid, as a member of this family, holds potential significance that can be inferred from the activities of structurally similar compounds. Research into this class of compounds is active, exploring their roles as signaling molecules, intermediates in biosynthetic pathways, and their potential as therapeutic agents.

The significance of the specific arrangement of the double bond and methyl group in this compound is underscored by its close structural analogy to angelic acid ((Z)-2-methyl-2-butenoic acid). Angelic acid and its esters, found in various plants, are known for their wide range of biological effects, including sedative and analgesic properties. thegoodscentscompany.com This suggests that the cis (or Z) configuration, as seen in this compound, can be crucial for biological recognition and activity. The additional ethyl group in this compound compared to angelic acid provides a point of structural diversity that could modulate such biological effects, making it a target for comparative studies.

Stereochemical Purity and Isomeric Considerations in Synthetic and Biological Contexts

The spatial arrangement of atoms, or stereochemistry, is a critical factor that dictates the physical and biological properties of molecules. In the case of 2-methylpent-2-enoic acid, two geometric isomers exist: the (Z)-isomer and the (E)-isomer. The "Z" designation (from the German zusammen, meaning "together") indicates that the higher priority groups (the ethyl and the carboxylic acid groups) are on the same side of the carbon-carbon double bond. chemspider.com Conversely, in the (E)-isomer (entgegen, "opposite"), they are on opposite sides. chemspider.com

The (E)-isomer, often referred to as trans-2-methyl-2-pentenoic acid, is generally the more thermodynamically stable of the two. thegoodscentscompany.com This greater stability means that many synthetic routes designed to produce 2-methylpent-2-enoic acid will preferentially yield the (E)-isomer. researchgate.net Obtaining the (Z)-isomer in high purity, therefore, requires specific, stereocontrolled synthetic strategies. This challenge is well-documented for the analogous pair of angelic acid ((Z)-isomer) and tiglic acid ((E)-isomer), where the conversion of the more stable tiglic acid to angelic acid is a non-trivial process. thegoodscentscompany.com

The importance of isomeric purity is paramount in both synthetic and biological applications. In biological systems, the precise three-dimensional shape of a molecule often determines its ability to interact with enzymes and receptors. Therefore, the biological activities of the (Z) and (E) isomers of 2-methylpent-2-enoic acid are expected to be distinct. In synthetic chemistry, using a pure stereoisomer as a starting material is often essential for the successful construction of complex target molecules with a defined three-dimensional structure.

Overview of Key Academic Research Trajectories

Stereoselective Synthesis of this compound

The selective synthesis of the (Z)-isomer of 2-methylpent-2-enoic acid is a key challenge in organic synthesis, requiring precise control over the geometry of the newly formed double bond. Researchers have explored several strategies to achieve high stereoselectivity.

A synthetic method for 2-methyl-2-pentenoic acid involves the use of n-propanal as a starting material, which undergoes an aldehyde-aldehyde condensation to form 2-methyl-2-pentenal. This intermediate then reacts with hydroxylamine (B1172632) to produce 2-methyl-2-pentene (B165383) aldehyde oxime. Subsequent dehydration with acetic anhydride (B1165640) yields 2-methyl-2-allyl acetonitrile (B52724). Finally, hydrolysis of the acetonitrile under the influence of sulfuric acid produces 2-methyl-2-pentenoic acid. google.com The crucial step of nitrile hydrolysis is conducted by heating the reaction mixture to 80-150 °C while adding the 2-methyl-2-pentenenitrile. google.com

One of the documented synthetic routes to 2-methyl-2-pentenoic acid starts with 2-methylvaleric acid. google.com This process involves a sequence of bromination, esterification, elimination, and saponification reactions to yield the target unsaturated acid. google.com This multi-step approach highlights the transformation of a saturated carboxylic acid into its α,β-unsaturated counterpart.

The isomerization of 2-pentenoic acid to 3- and/or 4-pentenoic acids can be achieved through vapor phase contact with a solid amphoteric catalyst. google.com This process is typically carried out at temperatures ranging from 200°C to 500°C. google.com While this specific example relates to the positional isomerization of pentenoic acid, similar principles of using solid catalysts under controlled temperature and contact time could be explored for the stereoselective isomerization of the (E)-isomer of 2-methylpent-2-enoic acid to the desired (Z)-isomer. Further research would be needed to identify a catalyst that selectively promotes the formation of the Z-isomer.

While specific examples detailing the use of organometallic reagents for the direct synthesis of this compound are not prevalent in the provided search results, the principles of stereoselective synthesis using organometallic reagents are well-established. For instance, the Horner-Wadsworth-Emmons reaction is a powerful tool for creating double bonds with high stereoselectivity. nih.gov This methodology could potentially be adapted to favor the formation of the (Z)-isomer of 2-methylpent-2-enoic acid by carefully selecting the appropriate phosphonate (B1237965) ylide and reaction conditions.

Chemical Reactivity and Derivatization Studies

The reactivity of this compound is influenced by the presence of both the carboxylic acid functional group and the carbon-carbon double bond.

The oxidation of α,β-unsaturated aldehydes, a common precursor to α,β-unsaturated carboxylic acids, provides insight into the potential oxidation pathways of the acid itself. A method for synthesizing (E)-2-methyl-2-pentenoic acid involves the oxidation of 2-methyl-2-pentanal using sodium chlorite (B76162) (NaClO2) as an efficient and cost-effective oxidant. researchgate.net The optimal conditions for this reaction were found to be a molar ratio of NaClO2 to aldehyde of 1.6:1 and a molar ratio of H2O2 to aldehyde of 1.2:1, resulting in a product yield of up to 85%. researchgate.net This suggests that the double bond in the "trans" isomer is relatively stable under these oxidative conditions. Another production technique for 2-methyl-2-pentenoic acid involves the oxidation of the intermediate 2-methyl-2-valeraldehyde in water, which is presented as an environmentally friendlier alternative to traditional organic solvents. google.com

Selective Reduction of Carbon-Carbon Double Bonds

The selective reduction of the carbon-carbon double bond in α,β-unsaturated carboxylic acids like this compound, without affecting the carboxylic acid functional group, is a crucial transformation in organic synthesis. This allows for the production of saturated carboxylic acids, in this case, 2-methylpentanoic acid. The most common and effective method to achieve this selectivity is through catalytic hydrogenation.

The process typically involves the use of gaseous hydrogen (H₂) in the presence of a heterogeneous or homogeneous metal catalyst. The choice of catalyst is critical to prevent the reduction of the carboxylic acid group, which is generally less reactive towards hydrogenation than the alkene.

Key Research Findings:

Heterogeneous Catalysis: Palladium on a solid support, such as carbon (Pd/C), is a widely used and effective catalyst for the hydrogenation of alkenes. It offers high activity and good selectivity under relatively mild conditions of temperature and pressure. Other catalysts from the platinum group metals, like platinum(IV) oxide (PtO₂), can also be employed.

Homogeneous Catalysis: Homogeneous catalysts, such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), are known for their high selectivity in hydrogenating non-polar double bonds. Crabtree's catalyst ([Ir(COD)py(PCy₃)]PF₆) is another powerful homogeneous catalyst that can hydrogenate even sterically hindered alkenes, though its application here would be for its high selectivity under mild conditions.

The reaction proceeds by the adsorption of both the this compound and hydrogen molecules onto the surface of the metal catalyst. The hydrogen atoms are then added across the double bond, resulting in the formation of the saturated product, 2-methylpentanoic acid.

Below is a table summarizing common catalytic systems for this transformation.

Table 1: Catalytic Systems for Selective Reduction

| Catalyst | Catalyst Type | Typical Conditions | Product |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Heterogeneous | H₂ (1-5 atm), Methanol or Ethanol, Room Temp. | 2-methylpentanoic acid |

| Platinum(IV) Oxide (PtO₂) | Heterogeneous | H₂ (1-3 atm), Acetic Acid or Ethanol, Room Temp. | 2-methylpentanoic acid |

Esterification Reactions: Catalytic Enhancement and Product Analysis

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. researchgate.net For this compound, this reaction produces various ester derivatives that may possess unique properties. The reaction is an equilibrium process, and to enhance the yield of the ester, a catalyst is typically used, and/or water is removed as it forms. researchgate.net

Catalytic Enhancement:

Acid Catalysis (Fischer Esterification): The most common method involves using a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). researchgate.net The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions under mild conditions. medcraveonline.com This method is highly specific and environmentally friendly, often leading to high yields without the need for harsh acidic conditions. medcraveonline.com

Heterogeneous Catalysis: Solid acid catalysts, such as zeolites or sulfated zirconia, offer advantages in terms of catalyst separation and reusability, making the process more sustainable for larger-scale applications. sciencebiology.orgmdpi.com

Product Analysis:

Following the reaction, the product mixture is typically analyzed to confirm the formation of the desired ester and to determine the reaction's yield and purity. Standard analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of the mixture and provides a mass spectrum for each, allowing for definitive identification of the ester product. sciencebiology.org

Infrared (IR) Spectroscopy: The formation of the ester can be confirmed by the appearance of a strong C=O stretching band at a characteristic frequency (typically ~1735-1750 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the ester, confirming the connectivity of the atoms.

Table 2: Example Esterification and Analysis

| Reactant 1 | Reactant 2 | Catalyst | Product | Analytical Methods |

|---|---|---|---|---|

| This compound | Ethanol | Sulfuric Acid | Ethyl (Z)-2-methylpent-2-enoate | GC-MS, IR, NMR |

| This compound | Methanol | Lipase | Methyl (Z)-2-methylpent-2-enoate | GC-MS, HPLC, NMR |

Electrophilic and Nucleophilic Addition Reactions across the Alkene Moiety

The carbon-carbon double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. libretexts.org Conversely, due to the electron-withdrawing effect of the adjacent carboxylic acid group, the β-carbon of the alkene is electron-deficient, creating a site for nucleophilic attack in what is known as a conjugate or Michael addition.

Electrophilic Addition:

In an electrophilic addition reaction, an electrophile (E⁺) is attacked by the π electrons of the alkene, forming a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile (Nu⁻). For an unsymmetrical alkene like this compound, the regioselectivity of the addition is a key consideration. The addition of a hydrogen halide (HX), for example, generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. youtube.com However, the electron-withdrawing carboxylic acid group can influence the stability of the intermediate carbocation.

The reaction mechanism proceeds in two steps:

The alkene's double bond attacks the electrophile (e.g., the H in H-Br), forming a new C-H bond and a carbocation intermediate. libretexts.org

The nucleophile (e.g., Br⁻) attacks the carbocation, forming the final product. libretexts.org

An example is the reaction with hydrogen bromide, which would lead to the formation of 3-bromo-2-methylpentanoic acid.

Nucleophilic Addition (Conjugate Addition):

The presence of the electron-withdrawing carboxylic acid group makes the C=C double bond "conjugated" and activates it for nucleophilic attack at the β-carbon. This is a type of nucleophilic addition known as a 1,4-addition or Michael Addition. wikipedia.org

The mechanism involves:

A nucleophile attacks the β-carbon of the double bond.

The π electrons from the double bond shift to form an enolate intermediate, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.

The enolate is then protonated (usually by a solvent or a weak acid added during workup) to give the final saturated product.

This reaction is common with soft nucleophiles like cuprates, enolates, or amines. For instance, the reaction with a Gilman reagent (a lithium diorganocuprate) would result in the addition of an alkyl group to the β-position.

Table 3: Addition Reactions and Products

| Reaction Type | Reagent | Intermediate | Product |

|---|---|---|---|

| Electrophilic Addition | HBr (Hydrogen Bromide) | Carbocation | 3-bromo-2-methylpentanoic acid |

| Nucleophilic Addition | CH₃NH₂ (Methylamine) | Enolate | 3-(methylamino)-2-methylpentanoic acid |

Integration into Methyl-Branched Fatty Acid Metabolism Pathways

This compound serves as an extender unit in specialized fatty acid and polyketide synthesis pathways, particularly in bacteria. As a methyl-branched fatty acid, it is incorporated into the carbon skeleton of larger molecules through the action of large, multi-domain enzyme complexes known as polyketide synthases (PKSs). ebi.ac.uk

In the biosynthesis of certain natural products, pathways have evolved to generate or utilize precursors with specific branching patterns, such as the methyl group in this compound. This integration allows for the creation of structurally diverse and complex molecules that would not be possible using standard fatty acid building blocks like acetate (B1210297) and propionate. The incorporation of such "unusual" extender units is a hallmark of the biosynthesis of many biologically active compounds in microorganisms like Streptomyces. nih.gov

Enzymatic Interactions and Mechanistic Elucidation within Metabolic Cycles

The incorporation of this compound into larger molecules is mediated by specific enzymatic machinery, most notably acyltransferase-less type I polyketide synthases (AT-less PKSs). nih.govacs.org These enzymes are responsible for constructing the carbon backbone of polyketides, a diverse class of natural products.

In a typical Type I PKS system, an acyltransferase (AT) domain selects and loads the appropriate extender unit (usually as a coenzyme A thioester, e.g., malonyl-CoA or methylmalonyl-CoA) onto an acyl carrier protein (ACP). However, in AT-less systems, this function is performed by a discrete, stand-alone AT enzyme that services all modules of the PKS. acs.org This architecture provides greater flexibility in the extender units that can be incorporated.

In the biosynthetic pathway of lactimidomycin (B1249191), an AT-less Type I PKS is responsible for assembling the polyketide chain. nih.govacs.org It is within this metabolic cycle that a C6 methyl-branched unit, derived from or identical to this compound, is selected and incorporated into the growing molecular structure. The specific enzymatic domains within the PKS modules (e.g., ketosynthase, dehydratase, ketoreductase) then act sequentially to modify this unit as the polyketide chain is elongated.

| Enzyme/System | Organism | Function | Reference |

| Acyltransferase-less Type I Polyketide Synthase (PKS) | Streptomyces amphibiosporus | Catalyzes the assembly of the lactimidomycin polyketide backbone, incorporating a methyl-branched extender unit. | nih.govacs.org |

| Discrete Acyltransferase (AT) | Streptomyces amphibiosporus | Selects and loads extender units onto the PKS modules for biosynthesis. | acs.org |

Role in Cellular Signaling Processes and Biochemical Regulation

The direct role of this compound as a signaling molecule has not been extensively documented. Its primary known function is to serve as a structural component of larger, biologically potent molecules. Therefore, its role in biochemical regulation is largely indirect, realized through the activity of the final natural products it helps to create.

For example, lactimidomycin is a powerful inhibitor of eukaryotic protein translation and cell migration. acs.orgwikipedia.org By acting as an essential precursor, this compound enables the producing organism, Streptomyces amphibiosporus, to synthesize this regulatory compound. The production of lactimidomycin can have significant effects on surrounding organisms, suggesting a role in microbial competition or interaction.

Natural Occurrence and Precursor Function in Biologically Active Natural Product Synthesis

This compound and its isomers are found in nature, with some reports of its presence in fruits like strawberries. demonchyaromatics.comnih.gov However, its most significant role is as a precursor in the microbial synthesis of complex natural products.

Lactimidomycin: This glutarimide-containing polyketide is produced by the bacterium Streptomyces amphibiosporus. nih.govwikipedia.org The biosynthesis of its unique 12-membered macrolide ring involves the incorporation of a C6 methyl-branched unit that is consistent with the structure of 2-methylpent-2-enoic acid. nih.gov The study of lactimidomycin's biosynthesis has provided insights into how AT-less PKSs generate molecular diversity. nih.govacs.org

Divergolides: The divergolides are a family of naphthoquinone ansamycin (B12435341) antibiotics. acs.orgacs.org Synthetic studies aimed at producing these molecules have utilized synthons based on a 2-methyl-2-pentenedioic acid structure, highlighting the importance of this specific branched-chain motif in constructing the ansa chain of these complex molecules. acs.org The biosynthetic gene clusters for divergolides encode enzymes for the creation of rare extender units, including those with methyl branching. acs.org

| Natural Product | Producing Organism (Example) | Precursor Role of this compound moiety | Reference |

| Lactimidomycin | Streptomyces amphibiosporus | Incorporated as a key building block in the polyketide backbone by an AT-less PKS. | nih.govwikipedia.org |

| Divergolides | Streptomyces sp. | The 2-methylpentenoic acid structural motif is a key component of the ansa bridge. | acs.orgacs.org |

Sophisticated Analytical Techniques for Characterization and Quantification

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of (Z)-2-methylpent-2-enoic acid. Unlike low-resolution mass spectrometry, HRMS provides the exact mass of the molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the compound.

For this compound, the molecular formula is C6H10O2. chemspider.com The calculated exact mass and monoisotopic mass for this formula are both 114.068079557 Da. nih.gov HRMS analysis of a purified sample of this compound would yield a mass measurement extremely close to this theoretical value, thereby confirming its elemental composition and providing strong evidence for its identity. This technique is particularly valuable in distinguishing it from other isobaric compounds, which may have the same nominal mass but different elemental formulas.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) offers the added advantage of separating the compound from a complex mixture before mass analysis. nih.gov This approach can be used to determine amino acid composition, confirm peptide sequences, and quantify impurities, even if they co-elute. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the structural elucidation and stereochemical assignment of this compound.

Proton NMR (¹H NMR) spectroscopy is particularly useful for distinguishing between the (Z) and (E) isomers of 2-methylpent-2-enoic acid. The chemical shifts and coupling constants of the protons in the molecule are highly sensitive to their spatial arrangement. The ¹H NMR spectra of the two isomers are expected to be different, especially in the signals corresponding to the methyl groups and the vinyl proton. quora.comquora.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Methyl protons (C5) | 1.08 |

| Methylene protons (C4) | 2.22 |

| Vinyl proton (C3) | 6.07 |

| Methyl protons (on C2) | 1.84 |

| Carboxylic acid proton | 12.2 |

Source: Predicted data

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the proton and carbon signals.

COSY experiments show correlations between protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Ratios

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. youtube.com As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component.

GC-MS is highly effective for:

Purity Assessment: By analyzing the chromatogram, the presence of any impurities can be detected. The area under each peak is proportional to the amount of the corresponding compound, allowing for a quantitative assessment of purity.

Isomeric Ratio Determination: If a sample contains a mixture of (Z) and (E) isomers, GC can often separate them, provided a suitable column and temperature program are used. The relative peak areas of the two isomers in the chromatogram can then be used to determine their ratio in the mixture. The mass spectrometer can confirm that both peaks correspond to 2-methylpent-2-enoic acid by their identical mass spectra.

Advanced Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC), Chiral Chromatography)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be adapted for the analysis of this compound. A reverse-phase (RP) HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724), water, and an acid modifier like formic or phosphoric acid, can be employed for its analysis. sielc.comsielc.com This method is scalable and can be used for isolating impurities in preparative separations. sielc.com

While this compound itself is not chiral, if it were part of a synthesis involving chiral molecules or if it were to be derivatized with a chiral reagent, chiral chromatography would be essential. gcms.cz Chiral chromatography utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to separate enantiomers. libretexts.org This technique is crucial in pharmaceutical and biological studies where the stereochemistry of a molecule can dramatically affect its activity.

Utilization as a Reference Standard in Analytical Method Development

A well-characterized, high-purity sample of this compound is essential for its use as a reference standard. Reference standards are critical for:

Method Validation: To validate an analytical method for the quantification of this compound in various matrices, a reference standard is needed to prepare calibration curves and determine parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Quality Control: In industrial settings, the reference standard is used as a benchmark to ensure that manufactured batches of the compound or products containing it meet the required purity and identity specifications.

Isomer Identification: A pure standard of the (Z)-isomer is necessary to definitively identify its peak in a chromatogram when analyzing a mixture of (Z) and (E) isomers.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Determination

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and the distribution of electrons within it. rsc.org For (Z)-2-methylpent-2-enoic acid, these calculations would involve optimizing the molecular geometry to find the lowest energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure, once calculated, can reveal key chemical properties. For instance, the distribution of electron density and the shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The electrostatic potential mapped onto the electron density surface would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Illustrative Data: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Length | C=C | 1.34 Å |

| C-C | 1.47 Å | |

| C=O | 1.21 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C=C-C | 125° |

| C-C=O | 122° | |

| C-O-H | 109° | |

| Dihedral Angle | H-C-C=C | ~180° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. Actual values would be derived from specific quantum chemical calculations (e.g., using a basis set like 6-31G within a DFT framework).*

Reaction Mechanism Studies through Transition State Analysis

Theoretical chemistry provides the tools to map out the energetic landscape of a chemical reaction, identifying the intermediate structures and the high-energy transition states that connect them. For this compound, this could involve studying its isomerization to the (E)-isomer, its reactions at the double bond (e.g., hydrogenation, halogenation), or reactions involving the carboxylic acid group (e.g., esterification).

By calculating the energy of the transition state, chemists can determine the activation energy of a reaction, which is a key factor in predicting its rate. For example, a theoretical study on the hydroboration of α,β-unsaturated carbonyl compounds utilized DFT to compare different reaction pathways and determine their feasibility based on the calculated energy barriers of the transition states. rsc.org A similar approach for this compound would provide a deeper understanding of its chemical reactivity.

Illustrative Data: Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Transition State | Illustrative Activation Energy (kcal/mol) |

| Initial Attack | TS1 | 25 |

| Proton Transfer | TS2 | 15 |

| Product Release | TS3 | 10 |

Note: This table provides an example of how activation energies for different steps in a reaction mechanism would be presented. The specific values are hypothetical.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of a molecule with a high degree of accuracy. For this compound, this would include:

NMR Chemical Shifts: By calculating the magnetic shielding around each nucleus (¹H and ¹³C) in the optimized molecular geometry, it is possible to predict the NMR spectrum. These predictions are valuable for confirming the structure of a synthesized compound or for interpreting complex experimental spectra.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. Each frequency can be animated to visualize the corresponding atomic motion (e.g., C=O stretch, O-H bend). This aids in the assignment of experimental IR bands to specific functional groups and vibrational modes within the molecule.

Illustrative Data: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Illustrative Predicted Chemical Shift (ppm) |

| C=O | 170 |

| =C-COOH | 130 |

| =C-CH₃ | 140 |

| -CH₂- | 25 |

| -CH₃ (ethyl) | 14 |

| -CH₃ (vinyl) | 20 |

Predicted Vibrational Frequencies

| Vibrational Mode | Illustrative Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3400 |

| C=O Stretch | 1710 |

| C=C Stretch | 1650 |

Note: These spectroscopic data are illustrative examples. Actual predicted values would depend on the level of theory and solvent model used in the calculation.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations provide insight into the behavior of a molecule over time, often in the presence of a solvent. acs.orgnih.gov For this compound, an MD simulation would model the movements of the molecule and surrounding solvent molecules, revealing its conformational flexibility.

The carboxylic acid group and the ethyl group can rotate, leading to different conformers. MD simulations can explore the conformational landscape, identifying the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules or surfaces. Studies on other small-chain carboxylic acids have used MD to investigate their aggregation and interaction with water. acs.org

In Silico Screening for Potential Molecular Interactions (mechanistic, non-physiological focus)

In silico screening techniques, such as molecular docking, can be used to predict how a molecule might interact with a specific target, such as a catalyst or a material surface. mdpi.comnih.govnih.gov In a non-physiological context, one could screen this compound against a library of known organometallic catalysts to predict its binding affinity and mode of interaction. This could guide the development of new catalytic reactions involving this substrate.

The screening process would involve generating a 3D model of this compound and "docking" it into the active site of a catalyst. A scoring function would then estimate the binding energy, providing a rank-ordered list of potential catalysts. Such computational screening can significantly accelerate the discovery of new chemical transformations.

Research Applications and Potential in Chemical Biology and Organic Synthesis

Development of Novel Synthetic Building Blocks and Intermediates for Complex Molecule Synthesis

The structural framework of 2-methyl-2-pentenoic acid isomers serves as a valuable starting point for the synthesis of more complex molecules, including natural products and pharmaceuticals. The reactivity of both the carboxylic acid and the α,β-unsaturated system allows for a variety of chemical transformations.

While specific applications in total synthesis using the (Z)-isomer are not extensively documented in readily available literature, the utility of the closely related (E)-isomer highlights the potential of this scaffold. For instance, (E)-2-methyl-2-pentenoic acid is a known component used in the synthesis of the cytotoxic natural product Lactimidomycin (B1249191) medchemexpress.com. This demonstrates the value of the methyl-pentenoic acid core in constructing complex bioactive compounds.

Furthermore, the broader class of methyl-pentenoic acids is significant in pharmaceutical synthesis. A related isomer, (2R)-2-Methylpent-4-enoic acid, which features a chiral center and a terminal double bond, is utilized as a key reagent for introducing a specific chiral center during the synthesis of the heart failure medication Sacubitril wikipedia.org. The synthesis of such chiral building blocks often involves sophisticated methods, including the use of chiral auxiliaries like oxazolidinone derivatives to ensure stereochemical control wikipedia.org. The availability of various isomers, including (Z)-2-methylpent-2-enoic acid, prepared through methods like the oxidation of 2-methyl-2-pentanal, provides chemists with a toolbox of intermediates for accessing diverse molecular architectures researchgate.net. The synthesis from precursor aldehydes or via the distillation of hydroxy acids are established routes to these valuable building blocks researchgate.netchemicalbook.com.

Probing Metabolic Pathways through Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing specific atoms in a compound with their heavier, stable isotopes (e.g., ¹³C for carbon, ²H for hydrogen), researchers can track the molecule's journey through metabolic pathways using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This approach allows for the unambiguous identification of metabolites derived from the labeled precursor and can quantify the flow, or flux, of molecules through different biochemical routes. For example, a this compound molecule could be synthesized with ¹³C atoms incorporated into its carbon backbone. When introduced to a model organism or cell culture, this labeled compound would be metabolized, and the ¹³C label would be incorporated into downstream products. Analysis of the resulting metabolites would reveal which pathways the compound entered and how it was transformed.

While this is a standard and highly effective methodology for metabolic investigation, specific studies detailing the use of isotopically labeled this compound to probe metabolic pathways were not identified in the surveyed literature. However, the principle remains a key potential application for understanding its biological processing, should it be identified as a metabolite or a xenobiotic of interest.

Investigation of Antimicrobial Activity Mechanisms in Model Organisms

Research into new antimicrobial agents is critical for combating drug-resistant bacteria. While this compound itself is not a primary focus of antimicrobial research, its scaffold has been incorporated into more complex molecules designed to have antibacterial properties. One such study focused on a series of derivatives, specifically (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acids, which feature a modified pentanoic acid side chain.

These compounds were tested for their in-vitro antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates. The study found that several of these synthetic analogs exhibited good antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL. While the precise mechanism of action for these compounds was not determined, the research is ongoing. The study's goal was to develop novel agents with new mechanisms to address the challenge of microbial resistance.

The data below summarizes the activity of the most potent analogs from the series against various strains of Staphylococcus aureus.

Studies on Cytotoxic Effects in Specific Cell Lines for Mechanistic Insight

When evaluating new antimicrobial compounds, it is crucial to assess their cytotoxicity against mammalian cells to ensure that their antibacterial effect is specific and not a result of general toxicity. The same study that investigated the antibacterial properties of (S,Z)-pentanoic acid derivatives also evaluated their cytotoxic effects.

The cytotoxicity of the synthesized compounds was tested against a human normal lung fibroblast cell line (MRC-5). The results indicated that the compounds had low cytotoxicity, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) being significantly higher than their antibacterial MIC values. For example, the most active antibacterial compounds (4c, 4d, 4e, and 4f) all showed IC₅₀ values greater than 128 µg/mL against the MRC-5 cell line. This suggests that their potent antibacterial activity is not attributable to general toxicity, providing important mechanistic insight and supporting their potential as selective antimicrobial agents.

Design and Synthesis of Structurally Related Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds (analogs) to determine how specific structural modifications affect their biological activity. This process provides critical insights for optimizing lead compounds to enhance potency and selectivity.

The aforementioned study on antibacterial (S,Z)-pentanoic acid derivatives is a clear example of an SAR investigation. Researchers synthesized a series of eight analogs (4a-4h) where the core structure was maintained, but the substituent on a phenyl ring was varied. By comparing the antimicrobial activity of these analogs, they could deduce the influence of different chemical groups at that position.

The key findings from this SAR study were:

Electron-withdrawing groups are favorable: Analogs with strongly electron-withdrawing groups at the para-position of the phenyl ring, such as chloro (4c), bromo (4d), fluoro (4e), and nitro (4f), exhibited the most potent antibacterial activity (MIC = 2 µg/mL).

Electron-donating groups are less effective: The analog with an electron-donating methoxy (B1213986) group (4g) showed slightly reduced, though still good, activity (MIC = 4 µg/mL against most strains).

Size and position matter: The unsubstituted analog (4a, R=H) and the methyl-substituted analog (4b, R=4-CH₃) also showed good activity, indicating that a range of substituents is tolerated. The 3,4-dichloro analog (4h) had comparable activity to the mono-halogenated compounds.

This systematic approach allows researchers to build a model of the pharmacophore—the essential structural features required for activity—guiding the design of future, potentially more effective, antibacterial agents based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for (Z)-2-methylpent-2-enoic acid, and how do reaction conditions influence stereoselectivity?

this compound is typically synthesized via Horner-Wadsworth-Emmons (HWE) or Wittig reactions, which allow control over double-bond geometry. Key factors include:

- Base selection : Strong bases (e.g., NaH) favor Z-selectivity by stabilizing transition states with bulky groups in proximity .

- Solvent polarity : Nonpolar solvents (e.g., THF) reduce steric hindrance, enhancing stereochemical control .

- Temperature : Lower temperatures (0–25°C) minimize isomerization . Validate stereochemistry using NOESY NMR or X-ray crystallography (SHELX refinement) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Q. How can researchers optimize purification methods for this compound?

Use silica gel chromatography with hexane/ethyl acetate gradients to separate Z/E isomers. For higher purity, recrystallize from ethanol/water mixtures (monitored by HPLC with a C18 column) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and stability of this compound?

Density Functional Theory (DFT) calculates:

- Tautomer stability : Compare enol and keto forms using Gibbs free energy differences .

- Reaction pathways : Simulate intermediates in acid-catalyzed isomerization or nucleophilic additions . Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions between experimental data and theoretical models for this compound?

- Multi-technique validation : Cross-check NMR, X-ray, and computational data to identify outliers .

- Error analysis : Quantify instrumental uncertainty (e.g., ±0.01 Å in X-ray bond lengths) and refine models iteratively .

- Systematic reviews : Apply COSMOS-E guidelines to assess study biases and confounders .

Q. How can researchers design experiments to study the acid’s role in asymmetric catalysis or natural product synthesis?

- Substrate scope : Test reactions with varying electrophiles (e.g., alkyl halides) to evaluate regioselectivity .

- Chiral auxiliaries : Incorporate Evans oxazolidinones to induce enantioselectivity in Diels-Alder reactions .

- Mechanistic probes : Use isotopic labeling () to trace reaction pathways .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing kinetic data in this compound studies?

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow IUPAC guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.